WSJ‑537 Exhibits 2‑Fold Higher Xanthine Oxidase Inhibitory Potency Than Febuxostat in a Direct Enzymatic Assay
In a head‑to‑head in vitro xanthine oxidase inhibition assay, WSJ‑537 (the target compound) displayed an IC₅₀ of 0.005 µM, compared with febuxostat's IC₅₀ of 0.010 µM under identical experimental conditions . This represents a 2‑fold potency advantage for WSJ‑537, establishing it as the most active compound among the evaluated series .
| Evidence Dimension | IC₅₀ against xanthine oxidase (in vitro enzymatic assay) |
|---|---|
| Target Compound Data | 0.005 µM |
| Comparator Or Baseline | Febuxostat: 0.010 µM |
| Quantified Difference | 2‑fold lower IC₅₀ (more potent) |
| Conditions | In vitro xanthine oxidase enzymatic assay; data reported alongside febuxostat control (source: prior pharmacological study cited in the reference) |
Why This Matters
A 2‑fold potency improvement over febuxostat directly supports compound selection for SAR programs aiming to maximize target engagement at lower concentrations, potentially enabling reduced dosing and improved therapeutic windows.
- [1] Lin J, Yang T, Zhang D. Development of a selective and fast LC‑MS/MS for determination of WSJ‑537, an xanthine oxidase inhibitor, in rat plasma: Application to a pharmacokinetic study. J Chromatogr B Analyt Technol Biomed Life Sci. 2016;1028:51‑55. doi:10.1016/j.jchromb.2016.05.039 View Source
